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Compound of Interest

5-Methyl-3-
Compound Name: _ ]
(trifluoromethyl)isoxazole

Cat. No.: B026444

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Despite a comprehensive search of crystallographic databases and scientific
literature, the specific crystal structure of 5-Methyl-3-(trifluoromethyl)isoxazole is not publicly
available at the time of this report. This guide therefore presents a detailed crystal structure
analysis of a closely related and structurally significant analogue, 5-Methyl-N-[2-
(trifluoromethyl)phenyl]isoxazole-4-carboxamide, to provide valuable insights into the
crystallographic features of this class of compounds. The methodologies and data presentation
herein serve as a robust template for the analysis of similar isoxazole derivatives.

Introduction

Isoxazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of
biological activities. The incorporation of a trifluoromethyl group can significantly enhance a
molecule's metabolic stability, lipophilicity, and binding affinity. Understanding the three-
dimensional structure of these compounds is paramount for rational drug design and structure-
activity relationship (SAR) studies. This technical guide provides an in-depth look at the
crystallographic data and experimental protocols for the analysis of a representative
trifluoromethylated isoxazole.

Data Presentation
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The following tables summarize the quantitative data obtained from the single-crystal X-ray
diffraction analysis of 5-Methyl-N-[2-(trifluoromethyl)phenyl]isoxazole-4-carboxamide.

Table 1: Crystal Data and Structure Refinement.
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Parameter Value
Empirical Formula C12H9F3N20:2
Formula Weight 270.21
Temperature 293 K
Wavelength 0.71073 A
Crystal System Monoclinic
Space Group P2i/c

Unit Cell Dimensions

a 15.839 (3) A
b 8.3260 (17) A
C 9.4250 (19) A
a 90°

B 101.29 (3)°

y 90°

Volume 1218.9 (4) As
z 4

Density (calculated) 1.472 Mg/m3
Absorption Coefficient 0.13 mm~1
F(000) 552

Data Collection

Diffractometer

Enraf—-Nonius CAD-4

Reflections Collected 2193

Independent Reflections 2193

Refinement
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Refinement method Full-matrix least-squares on F2

R-factor [I > 20(1)] 0.062
wR (F?) 0.164
Goodness-of-fit on F2 1.00

Table 2: Atomic Coordinates and Equivalent Isotropic Displacement Parameters.

Atom X y z U(eq) [A%]
N1 0.73554 (18) 0.2300 (3) 0.9712 (3) 0.0540 (8)
o1 0.67807 (16) 0.2925 (3) 0.7394 (2) 0.0647 (8)
F1 0.9108 (2) 0.3541 (4) 1.0116 (3) 0.1322 (13)
c1 0.9018 (3) -0.0106 (6) 0.8447 (4) 0.0732 (12)
02 0.55089 (19) 0.6534 (3) 0.9342 (3) 0.0782 (9)
N2 0.6083 (3) 0.6480 (4) 1.0694 (4) 0.0790 (11)
F2 0.97802 (18) 0.2773 (4) 0.8551 (4) 0.1233 (11)
c2 0.8701 (3) -0.1615 (6) 0.8525 (5) 0.0844 (14)

Experimental Protocols
Synthesis of 5-Methyl-N-[2-
(trifluoromethyl)phenyl]isoxazole-4-carboxamide.[1]

A solution of 5-methylisoxazole-4-carboxylic acid chloride (0.05 mol, 7.3 g) in 20 ml of
acetonitrile is added dropwise to a stirred solution of 2-(trifluoromethyl)aniline (0.1 mol, 16.1 g)
in 150 ml of acetonitrile at room temperature. After stirring for 40 minutes, the precipitated 2-
(trifluoromethyl)aniline hydrochloride is removed by filtration and washed with 100 ml of
acetonitrile. The combined filtrates are then concentrated under reduced pressure to yield the
crude product.

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b026444?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Crystallization.[1]

Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of a
methylbenzene solution of the synthesized 5-methyl-N-(2-(trifluoromethyl)phenyl)isoxazole-4-
carboxamide.[1]

X-ray Data Collection and Structure Determination.[2]

A colorless block-shaped crystal with dimensions 0.20 x 0.10 x 0.10 mm was used for data
collection on an Enraf-Nonius CAD-4 diffractometer.[2] The crystal structure was solved using
direct methods and refined by full-matrix least-squares on F2 using the SHELXTL software
package.[2] All hydrogen atoms were placed in calculated positions and treated as riding on
their parent atoms.[1]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and structural analysis
of trifluoromethylated isoxazoles.

Caption: General workflow for the synthesis and crystal structure analysis of isoxazole
derivatives.

Molecular and Crystal Structure Insights

In the crystal structure of 5-Methyl-N-[2-(trifluoromethyl)phenyl]isoxazole-4-carboxamide, the
benzene ring and the isoxazole ring are nearly perpendicular to each other, with a dihedral
angle of 82.97 (2)°.[1][2] The crystal packing is stabilized by intermolecular N—H---O hydrogen
bonds, which link the molecules into supramolecular chains extending along the c-axis.[1][2]
The length of the C=N double bond in the isoxazole ring is 1.295 (5) A, which is slightly longer
than the standard value of 1.28 A.[1][2]

This detailed structural information is crucial for understanding the conformational preferences
and intermolecular interactions of this class of compounds, which can inform the design of new
derivatives with improved pharmacological profiles.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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